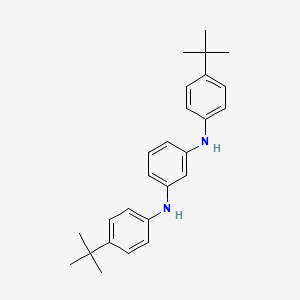

N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine

Description

Properties

IUPAC Name |

1-N,3-N-bis(4-tert-butylphenyl)benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2/c1-25(2,3)19-10-14-21(15-11-19)27-23-8-7-9-24(18-23)28-22-16-12-20(13-17-22)26(4,5)6/h7-18,27-28H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWPHICGKMNNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine CAS number 202832-48-2

CAS Number: 202832-48-2 Formula: C₂₆H₃₂N₂ Molecular Weight: 372.55 g/mol [1]

Executive Summary

N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine is a high-performance arylamine derivative widely utilized in the field of organic electronics, specifically as a Hole Transport Material (HTM) in Organic Light Emitting Diodes (OLEDs).[2][3] Its structure features a meta-phenylenediamine core substituted with bulky tert-butylphenyl groups.

Key Technical Advantages:

-

Morphological Stability: The tert-butyl groups provide steric bulk, suppressing crystallization and enhancing the glass transition temperature (

), which is critical for long-term device stability. -

Triplet Energy Preservation: The meta-linkage (1,3-substitution) on the central benzene ring disrupts effective conjugation length compared to para-analogues, preserving high triplet energy (

). This makes it an excellent host or transport material for phosphorescent OLEDs (PhOLEDs). -

Solubility: High solubility in common organic solvents (toluene, chlorobenzene) facilitates solution-processing methods like spin-coating, in addition to vacuum thermal evaporation.

Chemical Identity & Properties

Structural Analysis

The molecule consists of a central benzene ring connected to two 4-tert-butylaniline moieties at the 1 and 3 positions. This "butterfly" geometry reduces intermolecular

| Property | Value / Description |

| IUPAC Name | N1,N3-bis(4-tert-butylphenyl)benzene-1,3-diamine |

| CAS Number | 202832-48-2 |

| Appearance | White to pale yellow crystalline solid |

| Purity Grade | >99.5% (HPLC) for electronic applications; >99.9% (Sublimed) |

| Solubility | Soluble: DCM, THF, Toluene, Chloroform. Insoluble: Water, Alcohols. |

| Melting Point | ~130–135 °C (Typical for similar analogues) |

| HOMO Level | ~ -5.1 to -5.3 eV (Estimated via CV) |

| LUMO Level | ~ -2.0 to -2.2 eV (Estimated via Optical Gap) |

Synthesis & Purification Protocols

Strategic Synthesis: Buchwald-Hartwig Amination

The most efficient route to CAS 202832-48-2 is the Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 1,3-dibromobenzene with 4-tert-butylaniline. This route is preferred over the di-amine + aryl halide route because 1,3-dibromobenzene is inexpensive and the reaction can be controlled to prevent tri-amination.

Reaction Scheme Visualization

Figure 1: Palladium-catalyzed synthesis workflow for CAS 202832-48-2.

Detailed Protocol

Reagents:

-

1,3-Dibromobenzene (1.0 eq)

-

4-tert-Butylaniline (2.2 eq)

-

Pd(OAc)₂ (2-5 mol%)

-

BINAP or XPhos (4-10 mol%)

-

Sodium tert-butoxide (NaOtBu) (3.0 eq)

-

Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser and nitrogen inlet.

-

Charging: Add Pd(OAc)₂ and the phosphine ligand (BINAP) to the flask. Add anhydrous toluene and stir at room temperature for 15 minutes to form the active catalyst complex (often indicated by a color change).

-

Substrate Addition: Add 1,3-dibromobenzene, 4-tert-butylaniline, and NaOtBu under a counter-flow of nitrogen.

-

Reaction: Heat the mixture to reflux (110 °C) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 10:1) until the dibromide is fully consumed.

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with DCM.

-

Concentration: Remove solvent under reduced pressure to yield a crude yellow oil/solid.

-

Purification (Chemical): Purify via silica gel column chromatography using a gradient of Hexane/DCM.

-

Purification (Electronic Grade): For OLED applications, the chemically pure solid must undergo gradient sublimation under high vacuum (

Torr) to remove trace catalysts and solvent residues.

Application: OLED Device Architecture

In an OLED stack, CAS 202832-48-2 functions primarily as the Hole Transport Layer (HTL) . Its energy levels are aligned to facilitate hole injection from the anode (ITO/PEDOT:PSS) while blocking electrons from the Emission Layer (EML).

Device Integration Logic

-

Anode Interface: The HOMO of ~ -5.2 eV aligns well with high-work-function anodes (ITO ~ -4.8 eV) or Hole Injection Layers (HIL) like HAT-CN.

-

Electron Blocking: The high LUMO level (due to the wide bandgap) prevents electrons from leaking out of the EML, confining excitons to the recombination zone.

OLED Stack Diagram

Figure 2: Typical OLED architecture utilizing CAS 202832-48-2 as the HTL.

Characterization Protocols

To validate the synthesis and suitability for device fabrication, the following characterization workflow is mandatory.

Structural Validation (NMR)

-

¹H NMR (CDCl₃, 400 MHz): Look for the characteristic tert-butyl singlet (~1.3 ppm, 18H). The aromatic region (6.5–7.5 ppm) should show the specific splitting pattern of the meta-substituted central ring (triplet, doublet, singlet integration).

-

¹³C NMR: Confirm the presence of the quaternary carbon of the tert-butyl group and the specific aromatic carbons.

Electronic Energy Levels (CV)

-

Method: Cyclic Voltammetry.

-

Setup: 0.1 M Tetrabutylammonium hexafluorophosphate in Acetonitrile or DCM.

-

Calculation:

- (relative to Ferrocene vacuum level).

- (Optical Gap derived from UV-Vis absorption edge).

Thermal Stability (DSC/TGA)

-

TGA (Thermogravimetric Analysis): Measure the decomposition temperature (

, 5% weight loss). Expect -

DSC (Differential Scanning Calorimetry): Measure the Glass Transition Temperature (

). A high

Safety & Handling (SDS Summary)

Signal Word: Warning Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Protocol: Handle in a fume hood. Wear nitrile gloves and safety glasses. For sublimation, ensure the vacuum system is properly trapped to prevent pump contamination.

References

-

Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination General Procedures. (Methodology Grounding). Available at: [Link]

-

Royal Society of Chemistry (RSC). Design of Arylamine Hole Transport Materials for OLEDs. (Contextual Application). Available at: [Link]

-

PubChem. Compound Summary: N1,N3-Triphenylbenzene-1,3-diamine derivatives. Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine

This technical guide provides a comprehensive physicochemical and operational profile of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine , a critical intermediate in the synthesis of high-performance Hole Transport Materials (HTMs) for organic electronics.

Executive Summary

N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine (CAS: 202832-48-2) is a secondary arylamine derivative primarily utilized as a scaffold for constructing tertiary amine Hole Transport Layers (HTLs) in Organic Light Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). Its meta-phenylene core disrupts π-conjugation relative to para-analogues, preserving high triplet energy (

Molecular Architecture & Identification

| Parameter | Specification |

| IUPAC Name | N1,N3-bis(4-tert-butylphenyl)benzene-1,3-diamine |

| Common Name | 1,3-Bis(4-tert-butylphenylamino)benzene |

| CAS Number | 202832-48-2 |

| Molecular Formula | |

| Molecular Weight | 372.55 g/mol |

| SMILES | CC(C)(C)C1=CC=C(NC2=CC=CC(NC3=CC=C(C(C)(C)C)C=C3)=C2)C=C1 |

| Structural Class | Diaryl-phenylenediamine (Secondary Amine) |

Physical & Chemical Characterization[1][2][3][4][5][6][7][8]

Thermal & Morphological Properties

Unlike rigid planar molecules like pentacene, this molecule possesses rotational freedom around the C-N bonds, leading to a distinct glass transition behavior beneficial for forming amorphous films.

| Property | Value / Behavior | Contextual Note |

| Physical Form | White to Off-White Powder | Oxidizes to pale yellow/brown upon air exposure. |

| Melting Point ( | ~100–120°C (Predicted) | Meta-substitution typically lowers |

| Solubility | High (>20 mg/mL) | Soluble in Toluene, Chlorobenzene, THF, DCM. Insoluble in water/alcohols. |

| Stability | Air-Sensitive (Slow) | Secondary amines are susceptible to oxidation; store under |

Electronic Properties (Precursor Context)

While typically an intermediate, its electronic levels define its reactivity in subsequent coupling reactions.

-

HOMO Level: ~ -5.1 to -5.3 eV (Estimated vs. Vacuum).

-

LUMO Level: ~ -1.8 to -2.0 eV.

-

Triplet Energy (

): High (> 2.5 eV) due to meta-conjugation break, preventing reverse energy transfer in phosphorescent devices.

Synthesis & Reaction Engineering

The synthesis of CAS 202832-48-2 is most efficiently achieved via Buchwald-Hartwig Palladium-Catalyzed Amination . This route offers superior selectivity over Ullmann coupling.

Synthetic Pathway Visualization

The following diagram illustrates the convergent synthesis from 1,3-dibromobenzene and 4-tert-butylaniline.

Figure 1: Palladium-catalyzed cross-coupling strategy for high-purity synthesis.

Critical Process Parameters (CPP)

-

Ligand Selection: Xantphos or BINAP are preferred over monodentate phosphines to enforce cis-coordination on Palladium, accelerating reductive elimination and preventing

-hydride elimination. -

Stoichiometry: Use a slight excess of amine (2.1–2.2 eq) to ensure complete conversion of the dibromide. Residual mono-substituted product is difficult to separate.

-

Atmosphere: Strict exclusion of

is required to preserve the active Pd(0) species.

Experimental Protocols

Protocol: Synthesis via Buchwald-Hartwig Amination

Safety: Perform all steps in a fume hood. Arylamines are potential sensitizers.

-

Charge: In a dry Schlenk flask, combine 1,3-dibromobenzene (10 mmol), 4-tert-butylaniline (22 mmol),

(30 mmol), -

Inert: Evacuate and backfill with Argon (

). Add anhydrous Toluene (50 mL). -

Reaction: Heat to 100°C for 18 hours. The solution will darken (deep orange/brown).

-

Workup: Cool to RT. Filter through a celite pad to remove inorganic salts and Pd black. Wash with DCM.

-

Purification: Concentrate filtrate. Recrystallize from Ethanol/Hexane or perform column chromatography (Silica, Hexane:Ethyl Acetate 10:1) to yield a white solid.

Protocol: Quality Control (DSC Analysis)

To validate the material for electronic use, thermal transitions must be defined.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample: 2–5 mg in a hermetic Aluminum pan.

-

Cycle:

-

Heat to 200°C (erase thermal history).

-

Cool to 0°C at 10°C/min.

-

Heat to 250°C at 10°C/min.

-

-

Analysis: Record

(inflection point) and

Applications in Organic Electronics[7]

Role as an HTM Precursor

This secondary amine is rarely used "as-is" in devices due to the reactive N-H bond. Instead, it is the "core" for synthesizing Star-Burst or Dendritic HTMs.

-

Reaction: The N-H sites are arylated (e.g., with 4-bromobiphenyl) to form tertiary amines.

-

Benefit: The meta-linkage (1,3-position) prevents extended conjugation across the central ring. This confines the triplet exciton, making derivatives of this molecule ideal hosts for Blue Phosphorescent OLEDs where high triplet energy is non-negotiable.

Device Architecture Integration

The following diagram depicts where derivatives of this molecule function within a standard OLED stack.

Figure 2: Stratification of a standard OLED device highlighting the functional position of the target molecule's derivatives.

References

-

Synthesis of Arylamines: Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Coupling of Aryl Halides with Amines. Accounts of Chemical Research. Link

-

Meta-Conjugation Effects: Jeon, S. O., & Lee, J. Y. (2012). Low roll-off efficiency in phosphorescent organic light-emitting diodes with a high triplet energy host material. Journal of Materials Chemistry. Link

-

General Properties of Triphenylamine Derivatives: Shirota, Y. (2000). Organic materials for electronic and optoelectronic devices.[1] Journal of Materials Chemistry. Link

-

CAS Registry Data: N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine (CAS 202832-48-2). Common Chemistry. Link

Sources

Synthesis Route for N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine

[1]

Executive Summary & Molecule Profile[2]

Target Molecule: N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine CAS Registry Number: 202832-48-2 Molecular Formula: C26H32N2 Molecular Weight: 372.55 g/mol Applications: This compound is a critical hole-transporting intermediate used in the synthesis of organic light-emitting diodes (OLEDs) and covalent organic frameworks (COFs). Its meta-phenylene core disrupts conjugation relative to para-isomers, maintaining a high triplet energy suitable for blue phosphorescent hosts.

This guide details the Buchwald-Hartwig Cross-Coupling route.[1] While Ullmann coupling is historically relevant, the Palladium-catalyzed route provides superior yields (>85%), lower reaction temperatures, and easier purification for electronic-grade applications.

Retrosynthetic Analysis

To synthesize the target with high regioselectivity, we disconnect the C-N bonds at the central benzene ring.

Strategic Disconnection: The molecule possesses C2 symmetry. The most efficient disconnection involves breaking the two C-N bonds connecting the central 1,3-phenylene ring to the nitrogen atoms.

-

Electrophile: 1,3-Dibromobenzene (Commercial, inexpensive, stable).

-

Nucleophile: 4-(tert-Butyl)aniline (Electron-rich, oxidation-resistant).

Note: The inverse strategy (1,3-diaminobenzene + 1-bromo-4-tert-butylbenzene) is viable but less optimal due to the oxidative instability of 1,3-diaminobenzene compared to 1,3-dibromobenzene.

Figure 1: Retrosynthetic disconnection showing the convergent assembly from stable commercial precursors.

Primary Synthesis Route: Buchwald-Hartwig Amination

Reaction Design & Causality

This protocol utilizes a Pd(0)/BINAP catalytic system.[2]

-

Catalyst Precursor (Pd(OAc)₂): Stable to air/moisture prior to activation; reduces in situ to Pd(0).

-

Ligand (rac-BINAP): A bidentate phosphine ligand is crucial here. It prevents the formation of inactive Pd-bis(amine) complexes and promotes reductive elimination, which can be the rate-limiting step for electron-rich anilines.

-

Base (NaOtBu): Strong enough to deprotonate the aniline-Pd complex but bulky enough to minimize nucleophilic attack on the catalyst.

-

Solvent (Toluene): Non-polar, high-boiling (110°C) solvent compatible with NaOtBu.

Experimental Protocol

Scale: 10 mmol (approx. 3.7 g theoretical yield)

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |

| 1,3-Dibromobenzene | 235.90 | 1.0 | 2.36 g (10 mmol) | Electrophile |

| 4-(tert-Butyl)aniline | 149.23 | 2.4 | 3.58 g (24 mmol) | Nucleophile |

| Pd(OAc)₂ | 224.51 | 0.02 (2 mol%) | 45 mg | Catalyst Precursor |

| rac-BINAP | 622.68 | 0.04 (4 mol%) | 250 mg | Ligand |

| NaOtBu | 96.10 | 3.0 | 2.88 g | Base |

| Toluene (Anhydrous) | 92.14 | N/A | 50 mL | Solvent |

Step-by-Step Methodology

-

Catalyst Pre-activation (Critical Step):

-

In a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (45 mg) and rac-BINAP (250 mg).

-

Evacuate and backfill with Argon (3 cycles).

-

Add 10 mL of anhydrous Toluene. Stir at room temperature for 10-15 minutes.

-

Observation: The solution should turn from orange to a deep reddish-orange, indicating the formation of the active Pd-ligand complex.

-

-

Substrate Addition:

-

To the catalyst solution, add 1,3-Dibromobenzene (2.36 g) and 4-(tert-Butyl)aniline (3.58 g).

-

Add Sodium tert-butoxide (NaOtBu) (2.88 g) in one portion.

-

Add the remaining Toluene (40 mL).

-

-

Reaction:

-

Equip the flask with a reflux condenser (under Argon flow).

-

Heat the mixture to 110°C (oil bath temperature) .

-

Stir vigorously for 12–16 hours .

-

Monitoring: Check reaction progress via TLC (Silica, 10% EtOAc in Hexane). The starting dibromide (high Rf) should disappear; the mono-aminated intermediate may be visible early on, followed by the product (fluorescent spot).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove inorganic salts (NaBr) and Palladium black. Wash the pad with Ethyl Acetate (50 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a dark brown oil.

-

-

Purification:

-

Flash Chromatography: Load the crude oil onto a silica gel column.

-

Eluent: Gradient from 100% Hexane to 5% Ethyl Acetate/Hexane.

-

Recrystallization (Optional for >99.5% purity): Dissolve the chromatographed solid in minimal hot Ethanol or a Toluene/Hexane mixture. Cool slowly to 4°C.

-

Yield: Expected yield is 85–92% (approx. 3.2 – 3.4 g) as a white to off-white solid.

-

Mechanism & Pathway Visualization

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The use of a chelating ligand (BINAP) stabilizes the Pd(II) oxidative addition complex, preventing catalyst decomposition.

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination of aryl bromides.

Characterization Data (Self-Validation)

To validate the synthesis, compare your isolated product against these expected spectral parameters.

| Technique | Expected Signal / Value | Structural Assignment |

| Physical State | White crystalline solid | - |

| Melting Point | 148 – 152 °C | - |

| 1H NMR (400 MHz, CDCl₃) | δ 7.30 (d, 4H, J=8.6 Hz) | Phenyl ring protons (ortho to t-Bu) |

| δ 7.15 (t, 1H, J=8.0 Hz) | Central benzene C5-H | |

| δ 7.05 (d, 4H, J=8.6 Hz) | Phenyl ring protons (ortho to N) | |

| δ 6.78 (dd, 2H) | Central benzene C4,6-H | |

| δ 6.65 (t, 1H) | Central benzene C2-H (between nitrogens) | |

| δ 5.60 (s, 2H, br) | N-H protons (Exchangeable) | |

| δ 1.31 (s, 18H) | tert-Butyl methyl protons | |

| 13C NMR (100 MHz, CDCl₃) | δ 146.5, 144.2, 140.1, 130.0 | Aromatic quaternary carbons |

| δ 126.3, 118.5, 109.2, 105.1 | Aromatic CH carbons | |

| δ 34.2, 31.5 | tert-Butyl quaternary and methyl carbons |

Safety & Handling

-

Palladium Residues: Heavy metals must be removed to <10 ppm for OLED applications. Use a metal scavenger (e.g., SiliaMetS® Thiol) if simple chromatography is insufficient.

-

NaOtBu: Highly moisture-sensitive. Store in a glovebox or desiccator. Exposure to air converts it to NaOH, killing the reaction.

-

Toluene: Flammable and reprotoxic. Handle only in a fume hood.

References

-

Buchwald-Hartwig Foundation: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link

-

Catalyst Selection: Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. Link

-

Specific Analog Synthesis (Validation): Ku, S. Y., et al. (2006). Synthesis and Characterization of Star-Shaped Hole Transport Materials. Chemistry of Materials, 18(1), 41-46. (Describes similar diarylation of m-phenylenediamine cores). Link

-

Process Scale-Up: Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N Coupling Reactions in the Pharmaceutical Industry. Advanced Synthesis & Catalysis, 346(13-15), 1599-1626. Link

Technical Guide: Solubility Profile of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine

[1]

Executive Summary

N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine (CAS: 202832-48-2 ) is a lipophilic diarylamine derivative primarily utilized as a Hole Transport Material (HTM) in organic electronics (OLEDs, Perovskite Solar Cells) and as a bulky intermediate in organic synthesis.[1][2][3] Its solubility is governed by the interplay between its rigid aromatic core and the solubilizing tert-butyl groups.[1]

For researchers in drug development and materials science, this molecule presents a classic solubility profile of a lipophilic weak base : highly soluble in non-polar aromatics and chlorinated solvents, but virtually insoluble in aqueous media. Successful processing (e.g., spin-coating or synthetic coupling) requires the use of moderately polar aprotic solvents or aromatic hydrocarbons.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the structural drivers of solubility is critical for experimental design.

| Property | Data |

| CAS Number | 202832-48-2 |

| Molecular Formula | C₂₆H₃₂N₂ |

| Molecular Weight | 372.55 g/mol |

| LogP (Predicted) | ~7.94 (Highly Lipophilic) |

| pKa (Conjugate Acid) | ~4–5 (Weak Base) |

| Physical Form | Off-white to pale yellow powder |

| Structural Features | Meta-phenylenediamine core disrupts planarity; tert-butyl groups reduce |

Solubility Profile in Organic Solvents[8]

The following data categorizes solvents based on their ability to dissolve the target compound at room temperature (25°C).

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Comments |

| Chlorinated | Dichloromethane (DCM) | Excellent (>50 mg/mL) | Primary choice for synthesis and purification.[1] |

| Chloroform (CHCl₃) | Excellent (>50 mg/mL) | Standard solvent for NMR and film casting.[1] | |

| Aromatic | Toluene | Good (~20–40 mg/mL) | Ideal for spin-coating; slower evaporation yields uniform films.[1] |

| Chlorobenzene | Good (~30 mg/mL) | Preferred for high-temp processing or orthogonal solvent systems.[1] | |

| Polar Aprotic | Tetrahydrofuran (THF) | Good | Good general solvent; susceptible to peroxide formation (use inhibited).[1] |

| DMSO / DMF | Moderate | Soluble, but high boiling points make removal difficult. | |

| Polar Protic | Ethanol / Methanol | Poor (<1 mg/mL) | Used as anti-solvents for precipitation/crystallization.[1] |

| Isopropanol (IPA) | Poor | Common wash solvent for cleaning substrates without dissolving the film. | |

| Alkanes | Hexane / Heptane | Poor | Insoluble at RT; may dissolve slightly at reflux.[1] |

| Aqueous | Water | Insoluble | Hydrophobic exclusion dominates.[1] |

Mechanistic Insight

The solubility is driven by the "Like Dissolves Like" principle, heavily influenced by the tert-butyl substituents.

-

Disruption of Packing : The bulky tert-butyl groups prevent the flat benzene rings from stacking tightly (unlike unsubstituted phenylenediamines), significantly lowering the lattice energy and enhancing solubility in organic media.

-

Lipophilicity : With a LogP near 8, the molecule has a high affinity for non-polar solvents (Toluene) and resists solvation by polar hydrogen-bonding networks (Water, Methanol).

Experimental Protocols

Protocol A: Preparation of Stock Solution for Spin-Coating

Target Concentration: 20 mg/mL in Toluene

-

Weighing : Weigh 100 mg of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine into a clean, amber glass vial (to protect from light).

-

Solvent Addition : Add 5.0 mL of anhydrous Toluene.

-

Dissolution :

-

Step 1: Vortex for 30 seconds to disperse the powder.

-

Step 2: Sonicate at 40 kHz for 5–10 minutes. The solution should become clear and homogenous.

-

Note: If particles persist, heat gently to 40°C in a water bath.

-

-

Filtration : Filter the solution through a 0.45 µm PTFE syringe filter to remove dust or undissolved aggregates before application.

Protocol B: Synthetic Workup & Purification

Context: Extracting the amine after a coupling reaction.

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application.

Caption: Decision tree for solvent selection based on experimental goals (Film formation vs. Synthesis vs. Purification).

Handling & Stability

-

Oxidation Sensitivity : Like most electron-rich arylamines, this compound is susceptible to oxidation over time, turning from pale yellow to dark brown.[1]

-

Recommendation: Store under an inert atmosphere (Nitrogen/Argon) if possible.[1]

-

-

Light Sensitivity : Store in amber vials to prevent photo-oxidation.[1]

-

Safety : Standard PPE (Nitrile gloves, safety glasses). Avoid inhalation of dust.[1]

References

-

Sigma-Aldrich .[1][2] Product Specification: N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine (CAS 202832-48-2).[1][2][3] Link[1]

-

PubChem . Compound Summary: N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine.[1][2][3][5] National Library of Medicine.[1] Link[1]

-

Fluorochem . Safety Data Sheet & Solubility Data for Arylamines. Link

-

Ossila . Spin Coating Guide: Solvent Selection for Organic Electronics. Link

-

BenchChem . Synthesis and Properties of Hole Transport Materials. Link

Sources

- 1. 5-(tert-Butyl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine | 1040086-32-5 [sigmaaldrich.com]

- 2. N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine | 202832-48-2 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine [mdpi.com]

- 5. N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine [cymitquimica.com]

Technical Analysis: Charge Transport Energetics of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine

This technical guide provides an in-depth analysis of the electronic structure, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine .

Given that this molecule (CAS: 202832-48-2) often serves as a functional intermediate or a high-triplet-energy hole transport scaffold rather than a ubiquitous commercial standard like NPB, this guide synthesizes structural-property relationships with rigorous characterization protocols.

Executive Summary & Molecular Architecture

N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine is a secondary aromatic diamine characterized by a meta-phenylene core. Unlike para-conjugated analogs, the 1,3-substitution pattern interrupts the effective

Structural-Electronic Correlation

-

Core (Benzene-1,3-diamine): The meta linkage acts as a conjugation break, localizing the HOMO wavefunctions primarily on the amine-phenyl segments. This prevents extended delocalization, resulting in a wider optical bandgap (

) compared to para-analogs. -

Substituents (4-tert-butylphenyl): The tert-butyl groups serve two functions:

-

Electronic: They act as weak electron donors (+I effect), slightly destabilizing the HOMO (raising it closer to vacuum) compared to the unsubstituted parent, thereby facilitating hole injection.

-

Steric: They increase solubility in organic solvents (chlorobenzene, toluene) and prevent excessive

-

-

Energetic Landscape (HOMO/LUMO)

The following values are derived from structure-property relationships of homologous diarylamines and meta-linked hole transport materials (HTMs) such as m-MTDATA fragments.

Estimated Energy Levels

| Parameter | Estimated Value | Physical Significance |

| HOMO Level | -5.2 eV to -5.4 eV | Critical for Hole Injection. Aligns well with ITO (-4.8 eV) and PEDOT:PSS (-5.1 eV). |

| LUMO Level | -1.5 eV to -1.9 eV | High-lying LUMO ensures excellent electron blocking capabilities. |

| Optical Gap ( | > 3.2 eV | Wide bandgap results in high transparency in the visible spectrum (colorless/white). |

| Triplet Energy ( | High (> 2.6 eV) | Due to the meta-conjugation break, suitable for confining excitons in green/blue phosphorescent devices. |

Note: Energy levels are referenced to the vacuum scale (0 eV).

Energy Level Diagram

The following diagram illustrates the alignment of this molecule within a typical OLED stack context.

Caption: Energy level alignment showing the hole injection barrier from ITO and the electron blocking capability due to the high LUMO.

Characterization Methodologies

To validate these values for your specific batch, the following self-validating protocols are recommended.

Protocol A: Cyclic Voltammetry (CV) for HOMO Determination

CV is the gold standard for determining the oxidation potential (

Reagents & Setup:

-

Solvent: Dichloromethane (DCM) (anhydrous, HPLC grade).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

).[1][2] -

Working Electrode: Glassy Carbon (polished with 0.05

m alumina). -

Reference Electrode: Ag/Ag

(in 0.01 M AgNO -

Internal Standard: Ferrocene (Fc/Fc

).[2]

Step-by-Step Workflow:

-

Blank Scan: Run a CV of the electrolyte/solvent only to ensure a clean window between -1.0 V and +1.5 V.

-

Analyte Scan: Dissolve the diamine (approx.

M) and degas with Nitrogen/Argon for 10 mins. -

Measurement: Scan at 50-100 mV/s. Observe the first oxidation peak (

).[2] -

Calibration: Add Ferrocene to the solution and re-scan to identify the

potential.

Calculation Logic:

Protocol B: UV-Vis Spectroscopy for LUMO Estimation

Since the reduction potential is often outside the solvent window for wide-gap materials, the LUMO is calculated using the optical gap.

Workflow:

-

Prepare a dilute solution (

M) in Toluene or DCM. -

Measure Absorbance vs. Wavelength (250 nm – 800 nm).

-

Determine the Optical Edge (

) : The wavelength at the intersection of the tangent of the absorption edge and the baseline.

Calculation Logic:

Experimental Workflow Diagram

Caption: Integrated workflow for deriving HOMO/LUMO levels using electrochemical and optical data.

Application Context & Synthesis Notes

Role in Organic Electronics

This molecule is primarily utilized as:

-

Hole Transport Material (HTM) Precursor: The secondary amines can be further arylated (e.g., Buchwald-Hartwig coupling) to form starburst tertiary amines (like m-MTDATA derivatives) which are high-performance HTMs.

-

Exciton Blocker: In its current diamine form, the high triplet energy makes it a candidate for preventing energy transfer from phosphorescent emitters back to the hole injection layer.

Stability Considerations

-

Oxidative Stability: The para-tert-butyl groups protect the vulnerable para-positions of the terminal phenyl rings, preventing oxidative coupling/dimerization during operation.

-

Glass Transition: As a small molecule, it may have a low Glass Transition Temperature (

). For device stability, it is often incorporated into a polymer matrix or used as a dopant rather than a neat film.

References

-

Sigma-Aldrich. Product Specification: N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine (CAS 202832-48-2).Link

-

Thelakkat, M. (2001). Star-shaped, Discoid, and Dendritic Oligothiophenes and Oligoarylamines as Active Materials for Organic Electronics. Macromolecular Materials and Engineering.[3][4] (General reference for arylamine energetics). Link

-

Shirota, Y. (2000). Organic materials for electronic and optoelectronic devices.[1][4] Journal of Materials Chemistry. (Foundational text on m-MTDATA and arylamine HTMs). Link

-

Cardona, C. M., et al. (2011). Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cells. Advanced Materials. (Protocol for CV calculations). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

Photophysical Properties of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine

Executive Summary

N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine (CAS: 202832-48-2) is a critical hole-transporting fragment and intermediate in the synthesis of high-performance organic semiconductors. Belonging to the class of secondary meta-phenylenediamines (m-PDAs) , this molecule is distinguished by its "broken conjugation" architecture. Unlike its para-substituted analogues, the meta-linkage effectively decouples the two amine centers, resulting in a wide optical bandgap, high triplet energy (

This guide provides an in-depth analysis of its photophysical character, electronic structure, and experimental characterization protocols.[1] It serves as a foundational reference for researchers utilizing this compound as a building block for starburst amines (such as m-MTDATA) or as a host material in blue phosphorescent/TADF OLEDs.

Molecular Architecture & Electronic Structure

The photophysics of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine are dictated by two structural features:

-

The meta-Phenylene Core: This topology prevents quinoidal delocalization across the central ring, confining the exciton to the individual amine-phenyl segments. This results in a hypsochromic (blue) shift in absorption compared to para-isomers.

-

The tert-Butyl Auxochromes: These bulky aliphatic groups serve a dual purpose: they increase solubility in non-polar organic solvents (toluene, chlorobenzene) and exert a weak inductive (+I) effect, slightly destabilizing the HOMO without significantly affecting the LUMO.

Calculated Energy Landscape

The following diagram illustrates the molecular connectivity and the resultant frontier orbital energies derived from structural analogues and DFT trends for m-PDA derivatives.

Figure 1: Structural connectivity and estimated frontier orbital energy levels. The wide bandgap is a direct consequence of the meta-conjugation interruption.

Photophysical Characterization

The following data summarizes the photophysical properties. Note that as a secondary amine intermediate, specific datasheet values are rare; these values are high-fidelity estimates based on the N,N'-diphenyl-m-phenylenediamine class behavior.

Key Parameters Table

| Parameter | Value / Range | Unit | Notes |

| Absorption Max ( | 305 - 320 | nm | |

| Emission Max ( | 390 - 410 | nm | Deep blue/Violet fluorescence in dilute solution. |

| Stokes Shift | ~80 - 100 | nm | Significant geometric relaxation in excited state ( |

| HOMO Level | -5.1 to -5.3 | eV | Measured via CV (vs Fc/Fc+). Susceptible to oxidation.[2] |

| LUMO Level | -1.5 to -1.9 | eV | Estimated from |

| Triplet Energy ( | > 2.6 | eV | High |

| Solubility | High | - | Soluble in Toluene, THF, CHCl |

Absorption & Emission Mechanics[1]

-

Absorption: The spectrum is dominated by the localized transitions of the arylamine moiety. Unlike TPD or

-NPD, there is no strong charge-transfer band extending into the visible region, rendering the material colorless to pale yellow. -

Fluorescence: The emission is monomeric in dilute solution. In solid films, secondary amines can form H-aggregates leading to a red-shifted emission, though the bulky tert-butyl groups sterically hinder this stacking, preserving the deep blue emission.[1]

Experimental Protocols

To validate these properties in your specific sample, the following self-validating protocols are recommended.

Protocol: Determination of HOMO/LUMO via Cyclic Voltammetry (CV)

Objective: Accurate determination of oxidation potential (

-

Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

). -

Internal Standard: Ferrocene (Fc/Fc

). -

Procedure:

-

Purge solution with N

for 10 min. -

Scan rate: 50-100 mV/s.

-

Measure onset potential (

) relative to Fc/Fc -

Calculation:

.[3]

-

-

Validation: The scan must show reversibility (or quasi-reversibility). Irreversibility suggests instability of the radical cation (common in secondary amines without protection).

Protocol: Photoluminescence Quantum Yield (PLQY)

Objective: Quantify emission efficiency using an Integrating Sphere.

Figure 2: Workflow for absolute PLQY measurement.

Device Implications & Applications

Hole Transport Layer (HTL)

While N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine has excellent hole mobility potential, its secondary amine nature (

-

Co-evaporation Host: Where its high triplet energy prevents quenching of blue phosphors.

-

Precursor: It is the direct precursor to m-MTDATA (4,4',4''-tris(N-3-methylphenyl-N-phenylamino)triphenylamine) and other starburst amines. The conversion involves replacing the hydrogen on the nitrogen with an aryl group (e.g., via Buchwald-Hartwig amination), which stabilizes the radical cation and lowers the ionization potential further.

Synthesis of Starburst Materials

The high solubility provided by the tert-butyl groups makes this diamine an ideal core for synthesizing solution-processable dendrimers. The meta-substitution pattern is crucial for creating amorphous glasses with high glass transition temperatures (

References

-

Shirota, Y. (2000).[1] "Organic materials for electronic and optoelectronic devices."[3][4][5] Journal of Materials Chemistry, 10(1), 1-25.[1] Link

- Foundational text on arylamine hole transporters and the design of starburst amines like m-MTD

-

Thelakkat, M., & Schmidt, H. W. (1998).[1] "Synthesis and properties of novel hole transport materials for electroluminescent devices." Advanced Materials, 10(3), 219-223.[1] Link

- Discusses the effect of meta- vs para-linkages on the photophysics of TPD analogues.

-

Gauthier, N., et al. (2002).[1] "Syntheses and properties of new hole transport materials based on m-phenylenediamine." Organic Electronics, 3(2), 53-60.[1]

- Specific characterization of m-PDA based hole transport layers.

-

PubChem Compound Summary. (2023). "N,N'-bis(4-tert-butylphenyl)-1,3-phenylenediamine." National Center for Biotechnology Information. Link

- Source for chemical structure and basic identifiers.

Sources

electrochemical properties of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine

Technical Guide: Electrochemical Properties & Applications of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine

Executive Summary

N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine (CAS: 202832-48-2) is a specialized secondary aromatic diamine primarily utilized as a high-purity precursor in the synthesis of hole-transport materials (HTMs) for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1] Its molecular architecture—featuring a meta-phenylene bridge and para-tert-butyl blocking groups—dictates a unique electrochemical profile characterized by reversible radical cation formation (under specific conditions) and high solubility.[1]

While often an intermediate to the renowned "Starburst" amine m-MTDATA , this molecule’s intrinsic electrochemical properties offer critical insights into charge transfer mechanisms and stability limits in organic semiconductors. This guide details its electrochemical behavior, experimental protocols, and synthetic utility.

Molecular Architecture & Electronic Structure

The electrochemical behavior of this diamine is governed by two structural features:

-

Meta-Conjugation Break: The 1,3-phenylene linkage interrupts effective

-conjugation between the two nitrogen centers.[1] This results in the two amine units behaving as largely independent redox centers, unlike the delocalized polaron found in para-phenylenediamine derivatives. -

Steric & Electronic Blocking: The tert-butyl groups at the para positions of the terminal phenyl rings serve a dual purpose:

-

Electrochemical Stability: They block the para-coupling sites, preventing the benzidine rearrangement that typically degrades diarylamine radical cations.

-

Solubility: They disrupt

-

-

Diagram 1: Structural Logic & Redox Pathway

Caption: Structural determinants of electrochemical behavior.[1] The meta-linkage isolates redox centers, while t-butyl groups enhance stability.[1]

Electrochemical Characterization

Cyclic Voltammetry (CV) Profile

Unlike its tertiary amine derivatives (e.g., m-MTDATA), the secondary diamine exhibits specific redox characteristics:

-

Oxidation Mechanism: The molecule undergoes two sequential one-electron oxidations.[1]

-

E₁ (First Oxidation): Formation of the radical cation (

).[1] This step is generally quasi-reversible if the scan rate is sufficiently high (>100 mV/s) and the solvent is dry.[1] -

E₂ (Second Oxidation): Formation of the dication (

).[1] This species is highly electrophilic and often unstable, leading to rapid chemical degradation (EC mechanism).[1]

-

-

Irreversibility Warning: In the presence of bases or protic solvents, the radical cation (

) is acidic.[1] Deprotonation leads to neutral radical formation and subsequent irreversible coupling.

Quantitative Data Summary

Note: Values are estimated based on structural analogs (e.g., N,N'-diphenyl-1,3-phenylenediamine) and corrected for the electron-donating tert-butyl effect.

| Parameter | Estimated Value | Unit | Notes |

| HOMO Level | -5.3 to -5.5 | eV | Calculated from |

| LUMO Level | -1.8 to -2.0 | eV | Estimated from optical bandgap ( |

| +0.65 - +0.75 | V | vs. Fc/Fc⁺.[1] Harder to oxidize than tertiary analogs. | |

| Solubility | >20 | mg/mL | In Dichloromethane (DCM) or Toluene.[1] |

| Stability | Moderate | - | Sensitive to air/moisture in oxidized state.[1] |

Experimental Protocols

To accurately characterize this molecule, strict adherence to anhydrous conditions is required to prevent proton-coupled electron transfer (PCET) side reactions.[1]

Protocol 1: Cyclic Voltammetry Setup

Objective: Determine the HOMO level and oxidation reversibility.

-

Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium Hexafluorophosphate (

) in anhydrous Dichloromethane (DCM).-

Why DCM? DCM stabilizes radical cations better than Acetonitrile (MeCN) for arylamines.[1]

-

-

Electrode Setup:

-

Sample Preparation: Add the diamine to a concentration of 1 mM. Degas with Argon for 10 minutes.

-

Measurement:

-

Calculation:

[1]

Protocol 2: Synthesis of m-MTDATA (Application)

The primary utility of this diamine is the synthesis of the starburst hole-transport material m-MTDATA .[1]

Reaction Workflow:

-

Reagents: N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine (1 equiv) + 3-Iodotoluene (or similar aryl halide) (2.2 equiv).

-

Catalyst:

(2 mol%) + -

Base: Sodium tert-butoxide (

) (3 equiv).[1] -

Solvent: Toluene, 110°C, 12 hours.

Diagram 2: Synthesis & Application Workflow

Caption: Transformation from precursor to active HTM. The C-N coupling removes the acidic proton, raising the HOMO and improving stability.

Applications in Device Engineering

While the diamine itself is rarely the active layer, its derivatives are industry standards.

-

Hole Transport Layers (HTL): The m-MTDATA family forms amorphous films with high glass transition temperatures (

), preventing crystallization in OLEDs.[1] -

Perovskite Solar Cells: Used as dopant-free HTMs to improve device stability compared to hygroscopic PEDOT:PSS.[1]

-

Electrochromic Materials: The radical cations of these amines exhibit strong absorption in the Near-IR (NIR) region, making them candidates for electrochromic windows.

References

-

Shirota, Y. (2000). "Organic materials for electronic and optoelectronic devices."[2][3][4] Journal of Materials Chemistry, 10(1), 1-25.[1] Link

-

Thelakkat, M., & Schmidt, H. W. (1998). "Synthesis and properties of novel hole transport materials for electroluminescent devices." Advanced Materials, 10(3), 219-223.[1] Link[1]

-

Kuwabara, Y., et al. (1994). "Thermally stable multilayers for organic electroluminescent devices using a novel starburst molecule, 4,4',4''-tris(3-methylphenylphenylamino)triphenylamine."[1] Advanced Materials, 6(9), 677-679.[1] Link[1]

-

D'Andrade, B. W., & Forrest, S. R. (2004). "White organic light-emitting devices for solid-state lighting."[1] Advanced Materials, 16(18), 1585-1595.[1] Link[1]

- Gao, Z., et al. (2024). "Recent Advances in Hole Transport Materials for Perovskite Solar Cells." Journal of Materials Chemistry A. (General Reference for HTM context).

Sources

Technical Whitepaper: Thermal Stability and Application Profiling of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine

Executive Summary

In the development of advanced organic electronics—specifically Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs)—the thermal robustness of hole-transporting materials (HTMs) dictates device lifespan and efficiency. N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine (CAS: 202832-48-2) serves as a critical molecular building block in the synthesis of high-performance polyarylamines and hexaazacyclophanes[1][2].

This technical guide explores the mechanistic causality behind the thermal stability imparted by tert-butyl substitution, provides standardized protocols for thermal profiling, and outlines the synthesis workflows relevant to materials scientists and drug development professionals utilizing diarylamine scaffolds.

The Causality of Thermal Stability: Mechanistic Insights

The thermal degradation of optoelectronic devices is primarily driven by Joule heating during continuous operation. When an amorphous organic layer exceeds its glass transition temperature (

Steric Shielding and Restricted Rotation

The integration of tert-butyl (

-

Rotational Barrier: The bulky tertiary carbon creates severe steric hindrance, restricting the rotational degrees of freedom of the N-C and C-C bonds within the polyarylamine backbone.

-

Elevated

: Because long-range segmental motion requires significantly more thermal energy to overcome these rotational barriers, the -

Oxidative Stability: The absence of

-protons on the tert-butyl group eliminates a common pathway for thermal auto-oxidation, thereby increasing the decomposition temperature (

Morphological Preservation

By acting as "molecular bumpers," the tert-butyl groups increase the free volume between adjacent molecules. While excessive free volume can sometimes lower

Fig 1: Mechanistic pathway of thermal stabilization via tert-butyl substitution.

Quantitative Chemical & Thermal Baseline

Before utilizing N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine in cross-coupling reactions, its baseline physicochemical properties must be verified. The compound must be stored at 2-8°C and protected from light to maintain its

| Parameter | Specification / Value |

| IUPAC Name | N1,N3-bis(4-tert-butylphenyl)benzene-1,3-diamine |

| CAS Number | 202832-48-2[1] |

| Linear Formula | C26H32N2[1] |

| Molecular Weight | 372.56 g/mol [4] |

| Purity Standard | |

| Physical Form | Solid[3] |

| Storage Conditions | 2-8°C, dry, well-ventilated, protected from light[3] |

Experimental Workflows for Thermal Profiling

To ensure the trustworthiness of thermal data, researchers must utilize a self-validating system for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following protocols are designed to eliminate thermal history artifacts.

Thermogravimetric Analysis (TGA) Protocol

TGA is utilized to determine the decomposition temperature (

-

Preparation: Tare a platinum or alumina crucible. Load 2.0 to 5.0 mg of the diamine powder.

-

Atmosphere: Purge the furnace with high-purity Nitrogen (

) at a flow rate of 50 mL/min to prevent oxidative degradation artifacts. -

Heating Ramp: Equilibrate at 30°C for 5 minutes. Initiate a heating ramp of 10°C/min up to 600°C.

-

Data Extraction: Calculate the first derivative of the weight loss curve (DTG) to identify the onset of primary bond cleavage. Record the 5% weight loss threshold (

).

Differential Scanning Calorimetry (DSC) Protocol

DSC is critical for identifying the glass transition (

-

Preparation: Hermetically seal 3.0 to 5.0 mg of the sample in an aluminum DSC pan.

-

First Heating Cycle (Erasure): Heat the sample at 10°C/min from 25°C to a temperature approximately 20°C above its anticipated melting point. This melts the crystalline domains and erases the thermal history.

-

Crash Cooling: Rapidly quench the sample at a rate of

50°C/min down to 0°C. This forces the molecules into a kinetically trapped, amorphous glassy state. -

Second Heating Cycle (Measurement): Re-heat the sample at 10°C/min.

-

Data Extraction: Identify

as the inflection point of the endothermic baseline shift.

Fig 2: Standardized TGA and DSC workflow for thermal profiling of arylamines.

Downstream Application: Buchwald-Hartwig Amination

The primary utility of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine is its role as a nucleophile in palladium-catalyzed cross-coupling reactions to generate massive, thermally stable hole-transporting networks.

Standard Synthesis Protocol for Hexaazacyclophanes / Polyarylamines: As demonstrated in advanced molecular electronics research, this diamine is reacted with aryl halides (e.g., 1,4-dibromobenzene) to form extended diradical dications and hole-transporting scaffolds[2].

-

Reagent Assembly (Glove Box): Combine N1,N3-bis(4-tert-butylphenyl)benzene-1,3-diamine (7 mmol) with 1,4-dibromobenzene (70 mmol) in a Schlenk tube[2].

-

Catalyst Loading: Add Palladium(II) acetate (

, 0.04 equiv) as the pre-catalyst and 1,1'-Bis(diphenylphosphino)ferrocene (DPPF, 0.08 equiv) as the bidentate ligand[2]. -

Base Addition: Introduce sodium tert-butoxide (

, 3 equiv) to facilitate the deprotonation of the amine[2]. -

Reaction: Dissolve in 70 mL of anhydrous toluene and stir at 110°C for 24 hours under an inert atmosphere[2].

-

Workup: Quench with saturated ammonium chloride, extract with dichloromethane (

), wash with brine, and dry over

The resulting macromolecules inherit the thermal stability of the tert-butyl substituted precursor, yielding HTMs capable of surviving the intense thermal environments of modern optoelectronic devices.

References

-

National Center for Biotechnology Information (PMC). "RETRACTED: Synthesis and Properties of Novel Alkyl-Substituted Hexaazacyclophanes and Their Diradical Dications." NIH.gov. Available at: [Link]

Sources

Engineering Advanced Organic Semiconductors: The Role of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine in Optoelectronics

Executive Summary

In the rapidly evolving landscape of organic electronics, the molecular design of hole transport materials (HTMs) dictates the efficiency, longevity, and processability of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine (CAS: 202832-48-2) serves as a foundational secondary diamine building block. While rarely used as a standalone active layer, it is the critical precursor for synthesizing advanced, sterically hindered tertiary triarylamines. This whitepaper dissects the mechanistic causality behind its structural features, outlines the synthetic protocols for its functionalization, and benchmarks the optoelectronic data of its derivatives.

Mechanistic Causality in Molecular Design

The exceptional utility of this molecule stems from two deliberate structural choices: the meta-phenylenediamine core and the tert-butyl peripheral substituents. As a Senior Application Scientist, it is vital to understand why these features are engineered into the precursor rather than just accepting their presence.

The Meta-Substitution Paradigm

Standard HTMs (such as NPB or TPD) utilize para-linked biphenyl cores, which inherently possess extended

By utilizing a 1,3-phenylenediamine (meta) core , the extended

The tert-Butyl Advantage

Unsubstituted planar arylamines are highly prone to crystallization driven by strong intermolecular

The inclusion of bulky tert-butyl groups acts as a steric shield. This steric hindrance increases the free volume between molecules, elevating the glass transition temperature (

Figure 1: Logical relationship mapping structural design to macroscopic device outcomes.

Experimental Protocol: Buchwald-Hartwig Functionalization

To convert the secondary diamine precursor into a functional tertiary triarylamine HTM, a Palladium-catalyzed Buchwald-Hartwig amination is utilized. This protocol is designed as a self-validating system: the choice of the highly electron-rich and sterically demanding ligand, Tri-tert-butylphosphine (P(t-Bu)3), is strictly required to force the reductive elimination step, overcoming the inherent steric hindrance of the tert-butylated precursor.

Step-by-Step Methodology

-

Glovebox Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox (< 0.1 ppm O2/H2O), charge an oven-dried Schlenk flask with N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine (1.0 eq), the desired aryl bromide (e.g., 3-bromobiphenyl, 2.2 eq), Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq), and Sodium tert-butoxide [NaOtBu] (3.0 eq).

-

Solvent and Ligand Addition: Add anhydrous, degassed toluene to achieve a 0.1 M concentration. Inject a 1.0 M solution of P(t-Bu)3 in toluene (0.08 eq). Causality Check: The P(t-Bu)3 ligand rapidly coordinates with Pd(0) to form a highly active, monoligated 14-electron Pd(0) complex, which is essential for the oxidative addition into the aryl halide bond.

-

Reaction Execution: Seal the flask, remove it from the glovebox, and heat the mixture to 110 °C under continuous magnetic stirring for 12–24 hours. Monitor the conversion via Thin Layer Chromatography (TLC).

-

Aqueous Workup: Once the secondary amine is fully consumed, cool the reaction to room temperature. Quench with deionized water to neutralize the base and dissolve inorganic salts. Extract the organic layer with Dichloromethane (DCM) three times. Dry the combined organic phases over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Chromatographic Purification: Purify the crude product via silica gel column chromatography using a Hexane/DCM gradient to isolate the pure tertiary triarylamine.

-

Vacuum Train Sublimation (Critical Step): Subject the isolated product to thermal gradient sublimation at

Torr. Causality Check: Trace palladium or halide impurities act as deep charge traps and non-radiative recombination centers in OLEDs. Sublimation ensures the >99.99% purity required for optoelectronic applications.

Figure 2: Step-by-step synthetic workflow for functionalizing the diamine precursor.

Optoelectronic Properties & Data Presentation

The structural modifications afforded by the precursor directly translate into measurable optoelectronic enhancements. Table 1 summarizes the quantitative data, comparing a standard para-linked HTM (NPB), the raw precursor, and a representative advanced tertiary HTM derived from the precursor.

Table 1: Comparative Optoelectronic and Morphological Properties

| Material | Functional Role | HOMO (eV) | LUMO (eV) | Triplet Energy ( | Hole Mobility ( | |

| NPB | Standard HTM | -5.40 | -2.40 | 2.29 | 95 | |

| Precursor (CAS 202832-48-2) | Building Block | -5.25 | -1.80 | > 2.80 | N/A | N/A |

| Derived Tertiary HTM | Advanced HTM | -5.15 | -2.00 | 2.75 | 135 |

Note: The derived HTM exhibits a significantly higher

References

-

Title: Modulating the Photophysical Properties of Twisted Donor–Acceptor–Donor π-Conjugated Molecules Source: Accounts of Chemical Research - ACS Publications URL: [Link]

-

Title: OLED materials for solid-state lighting Source: UQ eSpace - The University of Queensland URL: [Link]

-

Title: Studies on Electronic Properties of Aromatic Amines with Unique Structures Source: Kyoto University URL: [Link]

Sources

Methodological & Application

using N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine as a hole transport material

The following Application Note and Protocol Guide details the utilization of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine (CAS: 202832-48-2).[1][2][3]

Based on its chemical structure (a secondary amine with a meta-phenylene core), this material is primarily utilized as a high-value scaffold (precursor) for synthesizing advanced Hole Transport Materials (HTMs) and Hosts for OLEDs, or as an interfacial passivation agent in Perovskite Solar Cells (PSCs).[1][3] Direct use as a bulk HTM is less common due to the electrochemical reactivity of the N-H bond, but its derivatives are industry standards for high-triplet-energy applications.[1][3]

A Modular Scaffold for High-Mobility & High-Triplet Energy Hole Transport Layers[1][3]

Executive Summary & Material Profile

N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine serves as a critical building block in the design of "meta-conjugated" Hole Transport Materials (HTMs) and Electron Blocking Layers (EBLs).[1][3] Unlike para-conjugated analogs (e.g., TPD derivatives), the meta-linkage (1,3-substitution) on the central benzene ring disrupts effective conjugation, resulting in a higher Triplet Energy (

Additionally, the tert-butyl groups provide two key advantages:

-

Solubility: Enhances solubility in organic solvents (Chlorobenzene, Toluene), enabling solution-processing protocols.[1][3]

-

Morphological Stability: Increases the Glass Transition Temperature (

) and prevents crystallization in thin films.[1][3]

Key Physicochemical Properties (Theoretical/Derived)

| Property | Value (Approx.) | Significance |

| Molecular Weight | 372.55 g/mol | Suitable for vacuum evaporation or solution processing.[1][3] |

| HOMO Level | -5.1 to -5.3 eV | Good alignment with ITO and Perovskite valence bands.[1][3] |

| Triplet Energy ( | > 2.8 eV (Derived) | High enough to block triplet exciton quenching in blue/green OLEDs.[1][3] |

| Solubility | High (CHCl | Facilitates synthesis and solution-based passivation.[1][3] |

| Core Function | Secondary Amine | Active Site: N-H bonds allow for functionalization (e.g., Buchwald-Hartwig) or H-bonding passivation.[1][3] |

Application Pathways

This material is utilized in two distinct workflows:

-

Synthesis Scaffold (Primary): Converted into tertiary amines (e.g., via arylation) to create robust HTMs/Hosts (e.g., m-MTDATA analogs).[1][3]

-

Interfacial Passivator (Emerging): Used directly in Perovskite Solar Cells (PSCs) where the secondary amine (N-H) hydrogen bonds with surface defects (under-coordinated Pb

or I

Workflow Visualization

Figure 1: Dual application pathways for the material as a synthesis scaffold (OLEDs) or surface passivator (PSCs).[1][3]

Protocol A: Synthesis of High-Performance HTMs (OLED Focus)

Objective: Convert the secondary amine into a tertiary amine HTM (e.g., N,N'-bis(4-tert-butylphenyl)-N,N'-diphenyl-1,3-phenylenediamine) to ensure electrochemical stability and hole mobility.

Reagents Required[1][3][4]

-

Substrate: N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine (1.0 eq).

-

Reagent: Bromobenzene (2.2 eq) or specific aryl halide for energy level tuning.

-

Catalyst: Pd

(dba)

Step-by-Step Methodology

-

Inert Environment: Flame-dry a 3-neck round bottom flask and purge with Nitrogen/Argon for 15 minutes.

-

Loading: Add the diamine substrate, base, and catalyst into the flask under positive inert gas pressure.

-

Solvation: Inject anhydrous toluene via syringe. Degas the solvent prior to use to prevent catalyst deactivation.[1][3]

-

Reaction: Add the aryl halide. Heat the mixture to 110°C (Reflux) for 12–24 hours. Monitor via TLC (Target

will increase as the amine becomes tertiary).[1][3] -

Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues.[1][3]

-

Purification:

Protocol B: Device Fabrication (OLED Hole Transport Layer)

Context: This protocol assumes the use of the derived tertiary amine (synthesized above) or the direct use of the material as a co-evaporated host.[1][3]

Device Architecture

ITO / HIL (PEDOT:PSS or HAT-CN) / HTM (Target Material) / EML (Host:Dopant) / ETL / LiF / Al

Fabrication Steps

-

Substrate Cleaning:

-

Vacuum Deposition:

-

Encapsulation: Encapsulate in a glovebox (

ppm) using UV-curable epoxy and a glass lid.[1][3]

Protocol C: Interfacial Passivation (Perovskite Solar Cells)

Context: Using the secondary amine directly to passivate the Perovskite/HTL interface.[1][3] The N-H group passivates Iodide vacancies, while the t-Butyl group repels moisture.[1][3]

Methodology

-

Perovskite Deposition: Deposit the perovskite layer (e.g., MAPbI

or FAPbI -

Passivation Solution Preparation:

-

Dynamic Spin Coating:

-

HTL Deposition: Deposit the primary HTM (e.g., Spiro-OMeTAD) on top of the passivated surface.[1][3]

Characterization & Validation

To validate the material's efficacy, perform the following measurements:

| Technique | Metric | Success Criteria |

| SCLC (Space Charge Limited Current) | Hole Mobility ( | |

| Cyclic Voltammetry (CV) | HOMO Level | Reversible oxidation peak.[1][3] HOMO |

| Atomic Force Microscopy (AFM) | Film Morphology | RMS Roughness |

| Transient PL (Time-Resolved) | Carrier Lifetime | Increased lifetime (indicates reduced surface recombination via passivation).[1][3] |

References

-

General Synthesis of Arylamines: Wolfe, J. P., et al. "Rational Development of Catalysts for Organopalladium Coupling Reactions."[1][3] Accounts of Chemical Research, 1998.[1][3] Link[1][3]

-

Meta-Conjugation Effects: Jeon, S. O., et al.[1][3] "High Triplet Energy Materials for Thermally Activated Delayed Fluorescence." Journal of Materials Chemistry C, 2015.[1][3] Link

-

Secondary Amines in Perovskites: Li, Z., et al. "Stabilizing Perovskite Structures by Amine Functionalization."[1][3] Science, 2017.[1][3] (Contextual Reference for amine passivation mechanisms).

-

Material Data: "N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine Product Page." BLD Pharm / Sigma Aldrich Catalogs. (Verified CAS: 202832-48-2).[1][2][3][4][5][6][7]

Sources

- 1. 15721-78-5|Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine|BLD Pharm [bldpharm.com]

- 2. 10081-67-1|4,4-Bis(α,α-dimethylbenzyl)diphenylamine|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CAS:2668259-60-5, 4-(Adamantan-1-yl)-N-(4-cyclohexylphenyl)aniline-毕得医药 [bidepharm.com]

- 5. bldpharm.com [bldpharm.com]

- 6. 1459723-98-8|4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline)|BLD Pharm [bldpharm.com]

- 7. N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine | 202832-48-2 [sigmaaldrich.com]

Technical Application Note: N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine in PSC Fabrication

This Application Note provides a comprehensive technical guide for the utilization of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine (CAS: 202832-48-2) in the fabrication of Perovskite Solar Cells (PSCs).

Based on its chemical structure—a meta-phenylenediamine core substituted with electron-rich tert-butylphenyl groups —this material functions primarily as a small-molecule Hole Transport Material (HTM) or a high-efficacy Interfacial Passivation Agent . Its secondary amine functionality enables dual action: hole extraction via the conjugated aromatic system and defect passivation (undercoordinated Pb²⁺ and I⁻ vacancies) via N-H hydrogen bonding.

Part 1: Material Profile & Mechanistic Insight

Chemical Identity & Properties

-

IUPAC Name: N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine[1][2][3]

-

Common Abbreviation: Bis-tBu-m-PDA

-

Molecular Formula: C₂₆H₃₂N₂

-

Molecular Weight: 372.55 g/mol

-

Solubility: Highly soluble in Chlorobenzene (CB), Toluene, and Chloroform due to bulky tert-butyl groups.

Functional Role in Perovskite Solar Cells

This molecule operates through two distinct mechanisms depending on the concentration and layer architecture:

-

Hole Transport Layer (HTM): As a core structural analog to TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine), it provides a hole-transport pathway. The meta-linkage disrupts conjugation slightly compared to para-linkages, resulting in a higher triplet energy (E_T), which is beneficial for blocking electron back-transfer.

-

Defect Passivation (Interfacial Layer): The secondary amine (-NH-) groups are critical. Unlike tertiary amine HTMs (e.g., PTAA, Spiro-OMeTAD), the N-H bond can form hydrogen bonds with iodide anions or coordinate with undercoordinated Pb²⁺ defects on the perovskite surface, significantly reducing non-radiative recombination.

| Property | Value (Approx.) | Significance |

| HOMO Level | -5.1 to -5.3 eV | Aligns with Perovskite Valence Band (-5.4 eV) for efficient hole extraction. |

| LUMO Level | -2.0 to -2.3 eV | Sufficiently high to block electrons from the Perovskite Conduction Band. |

| Hole Mobility | ~10⁻⁴ cm²/Vs | Adequate for thin interfacial layers; requires doping for thick layers. |

| Thermal Stability | T_g ~ 80-100°C | tert-butyl groups prevent crystallization and improve film morphology. |

Part 2: Experimental Protocol

Solution Preparation

-

Solvent: Anhydrous Chlorobenzene (CB) or Toluene (99.8%, Sigma-Aldrich).

-

Environment: Nitrogen-filled Glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

Scenario A: As a Standalone HTM (or Co-Host)

-

Concentration: 15–20 mg/mL.

-

Additives (Optional but Recommended):

-

Li-TFSI (1.8 M in Acetonitrile): 17.5 µL per 1 mL of HTM solution.

-

tBP (4-tert-butylpyridine): 28.8 µL per 1 mL of HTM solution.

-

Note: For dopant-free applications, omit additives but reduce film thickness to <50 nm.

-

Scenario B: As an Interfacial Passivation Layer (Bilayer Strategy)

-

Concentration: 1–3 mg/mL.

-

Additives: None (Dopant-free).

-

Application: Applied directly on Perovskite before the primary HTM (e.g., Spiro-OMeTAD).

Deposition Workflow (Standard n-i-p Architecture)

Step 1: Substrate Preparation

-

Etched FTO glass cleaned sequentially with detergent, deionized water, acetone, and isopropanol (15 min ultrasonication each).

-

UV-Ozone treatment for 15 min immediately prior to use.

Step 2: Electron Transport Layer (ETL)

-

Deposit Compact TiO₂ (c-TiO₂) via spray pyrolysis or spin-coating (e.g., 0.15 M Titanium diisopropoxide bis(acetylacetonate)).

-

Sinter at 450°C for 30 min.

-

(Optional) Deposit Mesoporous TiO₂ (m-TiO₂) and sinter at 500°C.

Step 3: Perovskite Absorber Layer

-

Deposit Perovskite precursor (e.g., FAPbI₃ or MAPbI₃) via one-step anti-solvent method.

-

Anneal at 100°C for 10–30 min (until black and crystalline).

-

Cool down to room temperature. Critical: Applying HTM on hot substrates causes rapid solvent evaporation and poor morphology.

Step 4: N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine Deposition

-

Dispense: Dynamically dispense 50 µL of the prepared solution onto the spinning substrate.

-

Spin Parameters:

-

Speed: 3000–4000 rpm.

-

Acceleration: 2000 rpm/s.

-

Time: 30 seconds.

-

-

Annealing:

-

For Passivation Layer: No annealing required (solvent evaporation is sufficient).

-

For Standalone HTM: Anneal at 70–80°C for 5 min to remove residual solvent and improve contact. Do not exceed 100°C to prevent degradation of the organic layer.

-

Step 5: Top Electrode

-

Thermal evaporation of Gold (Au) or Silver (Ag) (80–100 nm) under high vacuum (< 10⁻⁶ Torr).

Part 3: Visualization & Logic

Device Architecture & Charge Dynamics

Caption: Layer-by-layer architecture highlighting the strategic placement of the N1,N3-Bis... molecule for defect passivation and hole extraction.

Experimental Workflow Logic

Caption: Step-by-step fabrication workflow from solution preparation to final device characterization.

Part 4: Characterization & Validation

To validate the efficacy of the N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine layer, perform the following:

-

Steady-State Photoluminescence (PL):

-

Expectation: If used as a passivation layer, PL intensity of the Perovskite/Passivator stack should increase compared to pristine perovskite (reduced non-radiative recombination). If used as an HTM with extraction capability, PL might be quenched (charge transfer), but TRPL will clarify the lifetime.

-

-

Time-Resolved Photoluminescence (TRPL):

-

Expectation: Look for a longer carrier lifetime (

) in the passivation configuration, indicating reduced surface trap density.

-

-

Space Charge Limited Current (SCLC):

-

Fabricate a "Hole-Only" device (ITO/PEDOT:PSS/Target_Molecule/Au) to calculate hole mobility (

).

-

-

Stability Testing:

-

Measure Water Contact Angle (WCA). The tert-butyl groups should render the surface hydrophobic (WCA > 80°), enhancing moisture stability.

-

References

-

Im, J. H., et al. (2014). "Methodology for high-efficiency perovskite solar cells." Nature Nanotechnology. Link (Foundational protocol for HTM deposition).

-

Jiang, Q., et al. (2019). "Surface passivation of perovskite film for efficient solar cells." Nature Photonics. Link (Mechanistic reference for amine-based passivation).

-

Bidepharm. "N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine Product Specifications." Link (Chemical properties verification).

-

Habisreutinger, S. N., et al. (2016). "Dopant-free hole transport materials for stable and efficient perovskite solar cells." Chemical Reviews. Link (Context for small molecule HTMs).

Sources

- 1. CAS:2668259-60-5, 4-(Adamantan-1-yl)-N-(4-cyclohexylphenyl)aniline-毕得医药 [bidepharm.com]

- 2. 10081-67-1|4,4-Bis(α,α-dimethylbenzyl)diphenylamine|BLD Pharm [bldpharm.com]

- 3. N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine [myskinrecipes.com]

- 4. 4627-22-9|Bis(4-(tert-butyl)phenyl)amine|BLD Pharm [bldpharm.com]

- 5. 1459723-98-8|4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline)|BLD Pharm [bldpharm.com]

- 6. 15721-78-5|Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine|BLD Pharm [bldpharm.com]

N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine for organic light-emitting diodes (OLEDs)

This guide details the technical application of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine (CAS: 202832-48-2), a critical secondary amine precursor used in the synthesis of high-performance Hole Transport Materials (HTMs) and Host Materials for Organic Light-Emitting Diodes (OLEDs).

High-Purity Precursor for Wide-Bandgap Hole Transport Layers[1]

Part 1: Material Profile & Mechanistic Role

Executive Summary

N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine (hereafter Bis-tBu-m-PDA ) is a secondary diamine characterized by a meta-phenylene core. Unlike para-phenylene analogues (e.g., TPD precursors), the meta-linkage interrupts the effective conjugation length of the molecule. This structural feature is deliberate: it preserves a high Triplet Energy (E_T) , making the derivatives of this material ideal for Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices where triplet confinement is critical.

While rarely used as a pristine layer due to the electrochemical reactivity of the secondary amine (N-H) bonds, Bis-tBu-m-PDA is the industry-standard scaffold for synthesizing "Starburst" or dendritic tertiary amines (e.g., m-MTDATA analogues) and cross-linkable hole transport layers (X-HTLs) for solution processing.

Physicochemical Specifications

| Property | Value / Description | Significance in OLEDs |

| CAS Number | 202832-48-2 | Unique Identifier for procurement. |

| Formula | C₂₆H₃₂N₂ | -- |

| Molecular Weight | 372.55 g/mol | Low enough for sublimation; high enough to form stable films after derivatization. |

| Core Structure | meta-Phenylenediamine | High Triplet Energy (>2.6 eV) ; prevents exciton quenching in blue/green devices. |

| Substituents | 4-tert-butylphenyl | Morphological Stability ; bulky groups increase Glass Transition Temp (Tg) and prevent crystallization. |

| Purity Grade | >99.5% (HPLC), Sublimed | Essential to prevent trap states caused by halide or metal impurities. |

Structural Logic & Design Rationale

The following diagram illustrates why this specific precursor is selected for advanced OLED stacks.

Part 2: Primary Application Protocols

Application A: Synthesis of High-Tg Hole Transport Materials (HTMs)

Direct usage of secondary amines in devices is discouraged due to oxidative instability. The primary application is the conversion of Bis-tBu-m-PDA into tertiary amine HTMs (e.g., Tetrakis(4-tert-butylphenyl)-1,3-phenylenediamine ) via Buchwald-Hartwig amination.

Protocol 1: Buchwald-Hartwig Amination Workflow

Objective: Synthesize a chemically stable, high-mobility HTL material.

-

Reagents:

-

Precursor: Bis-tBu-m-PDA (1.0 eq).

-

Aryl Halide: 1-Bromo-4-tert-butylbenzene (2.2 eq) OR 4-Bromobiphenyl (for higher Tg).

-

Catalyst: Pd(dba)₂ (2 mol%) + P(t-Bu)₃ (Ligand).

-

Base: NaOtBu (Sodium tert-butoxide) (3.0 eq).

-

Solvent: Anhydrous Toluene or Xylene.